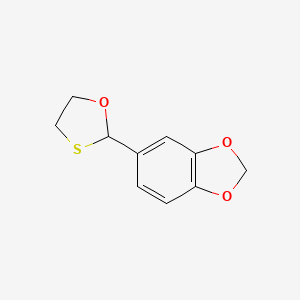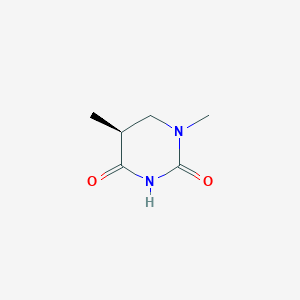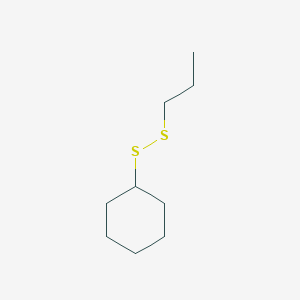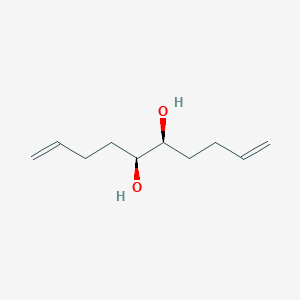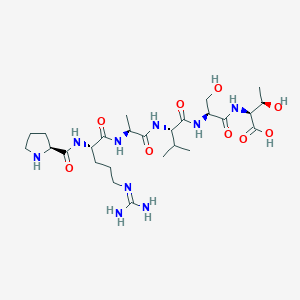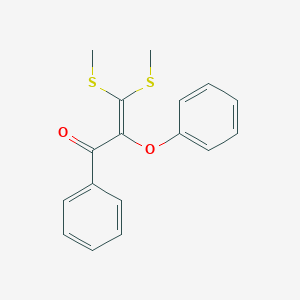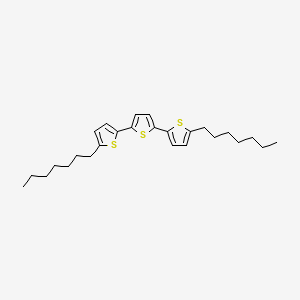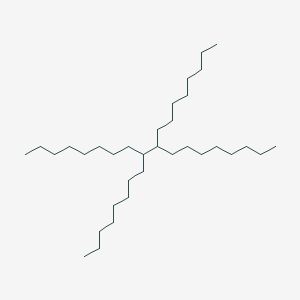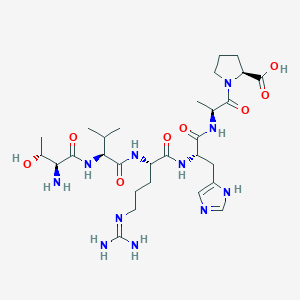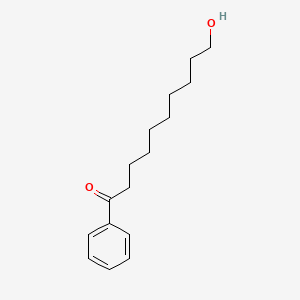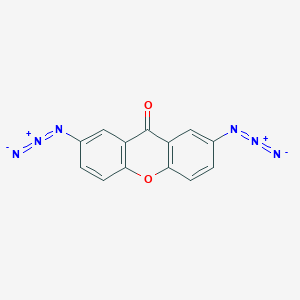![molecular formula C22H34O6 B14252535 8,8'-[1,4-Phenylenebis(oxy)]dioctanoic acid CAS No. 397250-31-6](/img/structure/B14252535.png)
8,8'-[1,4-Phenylenebis(oxy)]dioctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8’-[1,4-Phenylenebis(oxy)]dioctanoic acid is an organic compound with the molecular formula C22H34O6 It is characterized by the presence of a phenylenebis(oxy) group flanked by two octanoic acid chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-[1,4-Phenylenebis(oxy)]dioctanoic acid typically involves the reaction of 1,4-dihydroxybenzene with octanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired diacid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8,8’-[1,4-Phenylenebis(oxy)]dioctanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include primary or secondary alcohols.
Substitution: Products include nitro or halogenated derivatives of the original compound.
Scientific Research Applications
8,8’-[1,4-Phenylenebis(oxy)]dioctanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 8,8’-[1,4-Phenylenebis(oxy)]dioctanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenylenebis(oxy) group can participate in hydrogen bonding and other non-covalent interactions, influencing the activity of target proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
2,2’-[1,4-Phenylenebis(oxy)]diacetic acid: Similar structure but with shorter acetic acid chains.
5,5’-[1,4-Phenylenebis(methyleneoxy)]diisophthalic acid: Contains isophthalic acid groups instead of octanoic acid chains.
Uniqueness
8,8’-[1,4-Phenylenebis(oxy)]dioctanoic acid is unique due to its longer octanoic acid chains, which can impart different physical and chemical properties compared to its shorter-chain analogs
Properties
CAS No. |
397250-31-6 |
|---|---|
Molecular Formula |
C22H34O6 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
8-[4-(7-carboxyheptoxy)phenoxy]octanoic acid |
InChI |
InChI=1S/C22H34O6/c23-21(24)11-7-3-1-5-9-17-27-19-13-15-20(16-14-19)28-18-10-6-2-4-8-12-22(25)26/h13-16H,1-12,17-18H2,(H,23,24)(H,25,26) |
InChI Key |
SPVVFPIUUXQLHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCCCC(=O)O)OCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


